molecular formula C16H17NO B11874064 1-(4-Methylphenyl)-3-phenylazetidin-3-ol CAS No. 62082-50-2

1-(4-Methylphenyl)-3-phenylazetidin-3-ol

Cat. No.: B11874064
CAS No.: 62082-50-2
M. Wt: 239.31 g/mol
InChI Key: HCSGVUYXEFSHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-phenylazetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a 4-methylphenyl group and a phenyl group attached to the azetidine ring, making it a molecule of interest for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using a suitable base, such as sodium ethoxide, to yield the azetidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-phenylazetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-3-phenylazetidin-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.

    1-(4-Methylphenyl)-3-phenylpyrrolidine: A five-membered ring analog with similar substituents.

    1-(4-Methylphenyl)-3-phenylpiperidine: A six-membered ring analog with similar substituents.

Uniqueness: 1-(4-Methylphenyl)-3-phenylazetidin-3-ol is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62082-50-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylazetidin-3-ol

InChI

InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)17-11-16(18,12-17)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3

InChI Key

HCSGVUYXEFSHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.